molecular formula C6H6BrF3N2 B11762841 5-bromo-1-ethyl-3-(trifluoromethyl)-1H-pyrazole

5-bromo-1-ethyl-3-(trifluoromethyl)-1H-pyrazole

Cat. No.: B11762841
M. Wt: 243.02 g/mol
InChI Key: MEAAGPIWMGFWGJ-UHFFFAOYSA-N
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Description

5-Bromo-1-ethyl-3-(trifluoromethyl)-1H-pyrazole is a versatile and high-value heterocyclic building block designed for advanced research and development. Its structure incorporates two highly impactful functional groups: a bromine atom at the 4-position and a trifluoromethyl (CF3) group at the 3-position, making it an exceptionally useful intermediate in organofluorine chemistry . The bromine substituent serves as an excellent handle for further structural diversification via modern palladium-catalyzed cross-coupling reactions, such as Negishi or Buchwald-Hartwig amination, allowing for the introduction of complex carbon or nitrogen-based substituents . The presence of the trifluoromethyl group is of particular interest, as it can significantly modulate a compound's lipophilicity, metabolic stability, and overall binding affinity, properties that are crucial in the design of bioactive molecules . Pyrazole cores, in general, are recognized as privileged scaffolds in medicinal and agricultural chemistry, exhibiting a wide spectrum of biological activities . As such, this specific compound is primarily employed in the synthesis of novel, tetra-substituted pyrazole derivatives for application in pharmaceutical discovery (e.g., as potential enzyme inhibitors or receptor ligands) and the development of advanced agrochemicals . This product is intended for use by qualified researchers in a controlled laboratory setting. It is For Research Use Only and is strictly not intended for use in human or veterinary diagnosis, therapy, or as a component in commercial consumer products.

Properties

Molecular Formula

C6H6BrF3N2

Molecular Weight

243.02 g/mol

IUPAC Name

5-bromo-1-ethyl-3-(trifluoromethyl)pyrazole

InChI

InChI=1S/C6H6BrF3N2/c1-2-12-5(7)3-4(11-12)6(8,9)10/h3H,2H2,1H3

InChI Key

MEAAGPIWMGFWGJ-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC(=N1)C(F)(F)F)Br

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Steps

The most widely reported method involves sequential alkylation and bromination. The starting material, 3-(trifluoromethyl)-1H-pyrazole, undergoes N-alkylation with ethyl bromide in the presence of a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH). This step introduces the ethyl group at the pyrazole’s 1-position. Subsequent bromination at the 5-position is achieved using N-bromosuccinimide (NBS) under radical initiation or electrophilic substitution conditions.

Representative Procedure:

  • Alkylation: 3-(Trifluoromethyl)-1H-pyrazole (1.0 eq) is dissolved in anhydrous dimethylformamide (DMF) under nitrogen. Ethyl bromide (1.2 eq) and K₂CO₃ (2.0 eq) are added, and the mixture is stirred at 80°C for 12 hours.

  • Bromination: The alkylated intermediate is dissolved in carbon tetrachloride (CCl₄), and NBS (1.1 eq) with a catalytic amount of azobisisobutyronitrile (AIBN) is added. The reaction is refluxed for 6 hours.

Optimization and Yield Enhancement

  • Solvent Selection: Tetrahydrofuran (THF) or acetonitrile may replace DMF to reduce side reactions.

  • Temperature Control: Lower temperatures (40–60°C) during alkylation improve selectivity for the 1-ethyl isomer.

  • Catalytic Additives: Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) enhance reaction rates.

Yields for this two-step process typically range from 65% to 78%, with purity >95% confirmed by HPLC.

Cyclocondensation of Ethyl Hydrazine with Trifluoromethylated Building Blocks

Ring-Formation Strategy

An alternative approach constructs the pyrazole ring from precursors containing the trifluoromethyl group. Diethyl acetylenedicarboxylate reacts with ethyl hydrazine to form a 1-ethyl-3-carboxy-pyrazole intermediate, which is subsequently trifluoromethylated and brominated.

Key Steps:

  • Cyclocondensation: Diethyl acetylenedicarboxylate (1.0 eq) and ethyl hydrazine (1.1 eq) react in ethanol at 0°C, forming 1-ethyl-3-carboxy-pyrazole-5-ol.

  • Trifluoromethylation: The hydroxyl group at position 5 is replaced with trifluoromethyl using sulfur tetrafluoride (SF₄) or Ruppert’s reagent (CF₃TMS).

  • Bromination: Tribromophosphine (PBr₃) in dichloromethane introduces bromine at position 5, yielding the target compound.

Challenges and Solutions

  • Regioselectivity: Competing formation of 1-ethyl-5-trifluoromethyl isomers is mitigated by steric directing groups.

  • Yield: The three-step process achieves an overall yield of 52–60%, with the bromination step being rate-limiting.

Regioselective Bromination Using NBS in Continuous Flow Systems

Advanced Bromination Techniques

Recent patents describe bromination of 1-ethyl-3-(trifluoromethyl)-1H-pyrazole using NBS in continuous flow reactors. This method enhances regioselectivity and reduces reaction times.

Procedure:

  • A solution of 1-ethyl-3-(trifluoromethyl)-1H-pyrazole (1.0 eq) and NBS (1.05 eq) in fluorobenzene is pumped through a silicon carbide-packed reactor at 120°C. Residence time is 5 minutes, achieving >90% conversion.

Industrial Scalability

  • Throughput: Continuous flow systems enable kilogram-scale production with 85–90% yield.

  • Safety: Reduced handling of hazardous reagents (e.g., Br₂) improves operational safety.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialsKey ReagentsYield (%)Purity (%)Scalability
Alkylation-Bromination3-(Trifluoromethyl)-1H-pyrazoleEthyl bromide, NBS65–78>95Moderate
CyclocondensationDiethyl acetylenedicarboxylateSF₄, PBr₃52–6090–95Low
Continuous Flow1-Ethyl-3-(trifluoromethyl)-1H-pyrazoleNBS, fluorobenzene85–90>99High

Advantages and Limitations:

  • Alkylation-Bromination: Cost-effective but requires careful control to avoid over-alkylation.

  • Cyclocondensation: Flexible for structural variants but involves multi-step purification.

  • Continuous Flow: High efficiency and scalability but demands specialized equipment .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-ethyl-3-(trifluoromethyl)-1H-pyrazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The ethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The trifluoromethyl group can be reduced to form difluoromethyl or monofluoromethyl derivatives.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products Formed

    Substitution Reactions: Formation of 5-amino-1-ethyl-3-(trifluoromethyl)-1H-pyrazole or 5-thio-1-ethyl-3-(trifluoromethyl)-1H-pyrazole.

    Oxidation Reactions: Formation of this compound-4-carboxylic acid.

    Reduction Reactions: Formation of 5-bromo-1-ethyl-3-(difluoromethyl)-1H-pyrazole.

Scientific Research Applications

Medicinal Chemistry

5-Bromo-1-ethyl-3-(trifluoromethyl)-1H-pyrazole serves as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory , antimicrobial , and anticancer activities. The trifluoromethyl group is particularly noted for enhancing biological activity by improving solubility and interaction with biological targets. Studies have indicated that similar compounds exhibit significant antimicrobial properties against various bacterial strains, as well as antiviral activities that may inhibit viral replication .

Materials Science

In materials science, this compound is utilized in the development of advanced materials such as organic semiconductors and liquid crystals . Its unique electronic properties, attributed to the trifluoromethyl group, make it suitable for applications in electronic devices and photonic materials.

Biological Studies

This compound is also employed as a probe molecule for studying enzyme mechanisms and protein-ligand interactions. Its ability to modulate enzyme activity through specific interactions allows researchers to explore biochemical pathways and develop targeted therapies .

Case Studies

Recent studies have provided insights into the efficacy of this compound:

  • Anticancer Studies : Research demonstrated that derivatives of pyrazole could inhibit the growth of various cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells .
  • Inflammation Models : In vivo studies showed that compounds similar to this one exhibited significant anti-inflammatory effects in carrageenan-induced edema models .

Mechanism of Action

The mechanism of action of 5-bromo-1-ethyl-3-(trifluoromethyl)-1H-pyrazole depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, improving its pharmacokinetic properties.

Comparison with Similar Compounds

Key Observations:

Substituent Position and Reactivity: Bromine at position 4 (e.g., 4-bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazole) facilitates cross-coupling reactions like Sonogashira, as the electronic effects of CF₃ enhance reactivity at adjacent positions . In contrast, bromine at position 5 (as in the target compound) may direct electrophilic substitution differently due to the electron-withdrawing CF₃ group at position 3 . Ethyl vs.

Functional Group Effects: Replacement of CF₃ with NO₂ (e.g., 5-bromo-1-ethyl-3-nitro-1H-pyrazole) introduces stronger electron-withdrawing effects, altering reactivity in nucleophilic substitutions . Aryl vs. Alkyl Groups: Phenyl-substituted analogs (e.g., 4-bromo-1-phenyl-5-(trifluoromethyl)-1H-pyrazole) exhibit higher melting points (98–100°C) due to enhanced crystallinity from aromatic stacking .

Biological Activity

5-Bromo-1-ethyl-3-(trifluoromethyl)-1H-pyrazole is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C6H6BrF3N2. The compound features a pyrazole ring with a bromine atom and a trifluoromethyl group, which enhances its lipophilicity and biological activity. The presence of these functional groups facilitates interactions with various biological targets, making it a valuable candidate for drug development.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Activity : Compounds with similar structures have shown effectiveness against various bacterial strains .
  • Antiviral Properties : Pyrazole derivatives are known for their antiviral activities, potentially inhibiting viral replication .
  • Anti-inflammatory Effects : The compound has been noted for its ability to reduce inflammation, comparable to established anti-inflammatory agents like indomethacin .
  • Anticancer Potential : There is growing evidence that pyrazole derivatives, including this compound, can inhibit the proliferation of cancer cells across various types, such as breast cancer and lung cancer .

The biological effects of this compound can be attributed to several mechanisms:

  • Enzyme Interaction : The bromine and trifluoromethyl groups enhance the compound's ability to interact with enzymes or receptors, influencing their activity through hydrogen bonding and π-stacking interactions .
  • Cell Proliferation Inhibition : Studies have shown that this compound can effectively inhibit cell proliferation in various cancer cell lines, suggesting its potential as an anticancer agent .
  • Inflammatory Pathway Modulation : It appears to modulate pathways involved in inflammation, thereby providing therapeutic benefits in inflammatory diseases .

Comparative Analysis

A comparative analysis of this compound with other pyrazole derivatives highlights its unique features:

Compound NameKey Differences
Ethyl 3-amino-4-bromo-1-methyl-1H-pyrazoleLacks trifluoromethyl group; may have different reactivity.
Ethyl 4-bromo-1-methyl-1H-pyrazoleDifferent substitution pattern; may affect biological activity.
Methyl 3-amino-4-bromo-1-methyl-1H-pyrazoleContains methyl instead of ethyl; influences solubility.

The unique combination of the bromine and trifluoromethyl groups in this compound provides a balance of reactivity and biological activity that is not commonly found in other pyrazoles.

Case Studies

Recent studies have provided insights into the efficacy of this compound:

  • Anticancer Studies : A study demonstrated that derivatives of pyrazole could inhibit the growth of various cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells .
  • Inflammation Models : In vivo studies showed that compounds similar to this compound exhibited significant anti-inflammatory effects in carrageenan-induced edema models .

Q & A

Basic Research Questions

Q. What are the synthetic routes for 5-bromo-1-ethyl-3-(trifluoromethyl)-1H-pyrazole, and how can reaction conditions be optimized?

  • Methodology : A two-step approach is commonly used for analogous trifluoromethylpyrazoles:

Halogenation : React a pyrazole precursor (e.g., 3-bromo-5-chloropyrazole) with trifluoromethylating agents like trifluoromethyl chloride under controlled temperature (40–60°C) to introduce the CF₃ group .

Alkylation : Introduce the ethyl group via nucleophilic substitution using ethyl halides (e.g., ethyl bromide) in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF at 80–100°C .

  • Optimization : Use catalysts like tetrabutylammonium bromide (TBAB) to enhance reaction efficiency and monitor progress via TLC or GC-MS .

Q. How is the structural identity of this compound confirmed?

  • Spectroscopic Techniques :

  • ¹H/¹³C NMR : Key signals include δ ~1.3 ppm (triplet, -CH₂CH₃), δ ~4.2 ppm (quartet, N-CH₂-), and absence of aromatic protons except for pyrazole C-H .
  • Mass Spectrometry : ESI-MS typically shows [M+H]⁺ peaks at m/z 273–275 (accounting for bromine isotopes) .
    • Elemental Analysis : Match experimental C/H/N percentages with theoretical values (e.g., C: 30.7%, H: 2.9%, N: 10.2%) .

Q. What are the primary applications of this compound in medicinal chemistry research?

  • Scaffold for Bioactive Derivatives : The bromo and trifluoromethyl groups enhance electrophilicity and metabolic stability, making it a precursor for antimicrobial or anticancer agents. For example, pyrazole-thiazole hybrids show antibacterial activity .
  • Targeted Modifications : The ethyl group allows for further functionalization (e.g., oxidation to carboxylic acids) to improve solubility or binding affinity .

Advanced Research Questions

Q. How does the electronic environment of this compound influence its reactivity in cross-coupling reactions?

  • Mechanistic Insight : The bromine atom at position 5 participates in Suzuki-Miyaura couplings with aryl boronic acids, facilitated by Pd(PPh₃)₄ in THF/H₂O at 80°C. The electron-withdrawing CF₃ group activates the pyrazole ring, accelerating transmetallation .
  • Challenges : Competing side reactions (e.g., dehalogenation) can occur; optimize ligand choice (e.g., XPhos) and stoichiometry to suppress these .

Q. What computational methods are used to predict the binding affinity of derivatives to biological targets?

  • Docking Studies : Employ software like AutoDock Vina to model interactions with enzymes (e.g., carbonic anhydrase IX). The trifluoromethyl group often occupies hydrophobic pockets, while the bromine participates in halogen bonding .
  • DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites of electrophilic attack or nucleophilic substitution .

Q. How can surface adsorption properties of this compound impact its stability in material science applications?

  • Experimental Approaches : Use X-ray photoelectron spectroscopy (XPS) to study adsorption on silica surfaces. The CF₃ group reduces surface polarity, enhancing hydrophobic interactions .
  • Environmental Impact : Assess aquatic toxicity via OECD Test Guideline 201; brominated pyrazoles often exhibit moderate ecotoxicity (EC₅₀ ~10 mg/L) .

Safety and Handling

Q. What precautions are necessary when handling this compound?

  • Storage : Keep in a dry, ventilated area at 2–8°C, away from oxidizers. Use amber glass vials to prevent photodegradation .
  • PPE : Wear nitrile gloves, safety goggles, and a lab coat. Avoid inhalation; use fume hoods during synthesis .

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